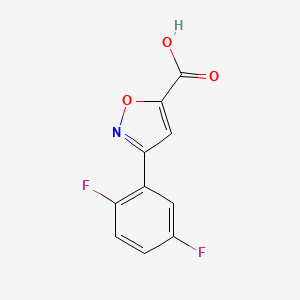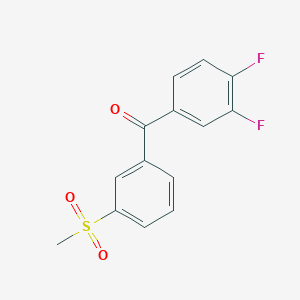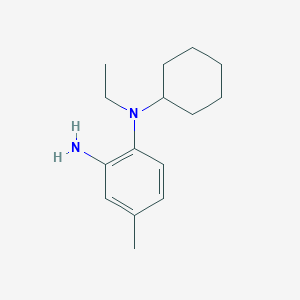
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 352.89 g/mol.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Agents
4-Chloromethylphenylboronic acid, pinacol ester: has been studied for its potential use in the synthesis of compounds with antimicrobial and antiproliferative properties. These compounds can be effective against bacterial and fungal species, and may also inhibit the growth of cancer cell lines such as human breast adenocarcinoma (MCF7) cells .
Forensic Science
In forensic science, this compound has been utilized to modify silica spheres, creating sensitive and selective nanoparticle powders. These powders are used for detecting latent fingerprints, offering a simple, convenient, and cost-effective method for crime scene investigations.
Sol-Gel Chemistry
The compound plays a significant role in sol-gel chemistry, particularly in the study of silsesquioxanes, which are important for introducing organic functionalities into sol-gel materials. Its versatility is evident in its ability to form gels under various conditions.
Catalysis and Polymerization
In the field of catalysis and polymerization, 4-Chloromethylphenylboronic acid, pinacol ester is used in the synthesis of heterogeneous complexes for olefin oligomerization. It shows activity and selectivity in ethylene and propylene oligomerization, highlighting its utility in industrial processes.
Material Science
This compound has been used to modify SBR/silica composites in material science. It aids in improving the dispersion and dynamic properties of rubber materials, providing insights for designing high-performance materials for dynamic applications.
Suzuki-Miyaura Cross-Coupling Reaction
Lastly, 4-Chloromethylphenylboronic acid, pinacol ester is a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction forms C-C bonds by reacting with different aryl halides over palladium catalysts, a crucial process in organic synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBYHCRLQCNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674719 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1072945-04-0 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)


![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)




![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)


